Glutamate Response Fold-Shift: VU0080241 vs (-)-PHCCC Comparative Efficacy
VU0080241 produces a substantially greater leftward shift of the glutamate concentration-response curve compared to the prototypical mGluR4 PAM (-)-PHCCC. At a concentration of 30 μM, VU0080241 shifted the glutamate response curve by 11.8- to 27.2-fold, whereas (-)-PHCCC produced a fold-shift of 5.5 to 7 under identical assay conditions [1]. This represents an approximately 2- to 4-fold greater maximal potentiation of glutamate efficacy for VU0080241. The EC50 for VU0080241 is 4.6 μM [2].
| Evidence Dimension | Glutamate response curve leftward fold-shift (efficacy potentiation) |
|---|---|
| Target Compound Data | 11.8-fold to 27.2-fold shift (EC50 = 4.6 μM) |
| Comparator Or Baseline | (-)-PHCCC: 5.5-fold to 7.0-fold shift |
| Quantified Difference | Approximately 2- to 4-fold greater maximal potentiation |
| Conditions | Human mGluR4 expressed in BHK cells; calcium mobilization FLIPR assay; 30 μM compound concentration; average of ≥3 independent experiments performed in quadruplicate |
Why This Matters
Greater fold-shift magnitude indicates more robust potentiation of endogenous glutamate signaling, enabling clearer assay windows in functional mGluR4 studies.
- [1] Niswender CM, Johnson KA, Weaver CD, et al. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorg Med Chem Lett. 2008;18(20):5626-5630. Table 1. View Source
- [2] Niswender CM, Johnson KA, Weaver CD, et al. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorg Med Chem Lett. 2008;18(20):5626-5630. View Source
